Product packaging for methyl 3-chloro-3-oxopropanoate(Cat. No.:CAS No. 37517-81-0)

methyl 3-chloro-3-oxopropanoate

Cat. No.: B057725
CAS No.: 37517-81-0
M. Wt: 136.53 g/mol
InChI Key: UTBCRHAMJFMIIR-UHFFFAOYSA-N
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Description

Significance as a Versatile Chemical Intermediate in Organic Synthesis

The utility of methyl 3-chloro-3-oxopropanoate stems from the differential reactivity of its two functional groups. The acyl chloride is highly electrophilic and readily undergoes nucleophilic acyl substitution, while the ester group is less reactive. This allows for selective reactions at the acyl chloride moiety, making it a valuable intermediate for introducing the methoxycarbonylacetyl group into various molecular scaffolds.

Its versatility is demonstrated in its use as a reagent for creating a diverse range of organic compounds. For instance, it is employed in acylation reactions to synthesize substituted derivatives, which are often key steps in the development of pharmaceuticals. The compound's ability to react with alcohols, amines, and other nucleophiles makes it a fundamental tool for constructing larger, more complex molecules. ebsco.comhandwiki.org

Historical Context of Related β-Keto Esters and Acid Chlorides in Synthetic Chemistry

The importance of this compound is best understood within the historical context of its constituent functional groups: β-keto esters and acid chlorides.

β-Keto Esters: These compounds are cornerstones of synthetic organic chemistry, valued for their ability to form enolates, which are key nucleophilic intermediates in carbon-carbon bond-forming reactions. fiveable.mefiveable.me The acetoacetic ester synthesis, discovered by Geuther in 1863, is a classic example of the synthetic power of β-keto esters, allowing for the preparation of a wide array of ketones and substituted carboxylic acids. researchgate.net The presence of both a ketone and an ester group provides a unique reactivity profile, enabling reactions like Claisen condensations to build molecular complexity. fiveable.meresearchgate.net

Acid Chlorides: Also known as acyl chlorides, these are among the most reactive derivatives of carboxylic acids. wikipedia.org Their history is linked to the development of acylation reactions, which introduce an acyl group (R-C=O) into a molecule. ebsco.com French chemist Charles Gerhardt first prepared acetyl chloride in 1852. wikipedia.org The high reactivity of the C-Cl bond in acyl chlorides makes them excellent electrophiles for reactions with a wide range of nucleophiles to form esters, amides, and anhydrides, often with high efficiency. handwiki.orgwikipedia.org Common methods for their preparation involve treating carboxylic acids with reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride. ebsco.comhandwiki.org

Current Research Landscape and Emerging Applications

Current research continues to explore and expand the synthetic utility of this compound. Its applications are growing, particularly in materials science and medicinal chemistry.

Liquid Crystals: It reacts with 4-cyano-1,1′-biphenyl derivatives that have ω-hydroxyalkyl substituents to produce liquid-crystalline linear malonates and cyanoacetates. sigmaaldrich.comchemsrc.com

Solid-Phase Synthesis: The compound has been utilized as a reagent in the solid-phase synthesis of 4-substituted quinolinones, a process facilitated by palladium-catalyzed cross-coupling reactions. chemsrc.com

Complex Molecule Synthesis: It serves as a key starting material for synthesizing more elaborate molecules. For example, it was used as a reagent in the synthesis of resin-bound 4-tosyl quinolinone and other complex malonates. sigmaaldrich.comsigmaaldrich.com

The reactivity of the acyl chloride group combined with the ester functionality allows for its use in palladium-catalyzed reactions, which has opened new avenues in the chemistry of β-keto esters and their derivatives. nih.gov

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is focused on several key areas, driven by its potential as a versatile synthetic tool. The primary objectives of this research include:

Developing Novel Synthetic Methodologies: Researchers aim to leverage its dual functionality to devise new, efficient, and selective chemical transformations. This includes exploring its role in multicomponent reactions and catalytic cycles.

Synthesis of Biologically Active Molecules: A significant area of investigation is its application as a building block for synthesizing novel pharmaceutical compounds, including potential anti-inflammatory and antiviral agents.

Creation of Advanced Materials: The use of this compound in the synthesis of liquid crystals and polymers is an active field of research, with the goal of creating new materials with tailored properties. chemsrc.com

Mechanistic Studies: Understanding the precise reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and predicting new reactive pathways. This includes studying its behavior in nucleophilic substitution and other reaction types.

By systematically investigating these areas, the scientific community aims to fully unlock the synthetic potential of this valuable chemical intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5ClO3 B057725 methyl 3-chloro-3-oxopropanoate CAS No. 37517-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-3-oxopropanoate
Source PubChem
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InChI

InChI=1S/C4H5ClO3/c1-8-4(7)2-3(5)6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBCRHAMJFMIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190959
Record name Methyl 3-chloro-3-oxopropionate
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Molecular Weight

136.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37517-81-0
Record name Methyl 3-chloro-3-oxopropanoate
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Record name Methyl malonyl chloride
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Record name Methyl 3-chloro-3-oxopropionate
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Record name Methyl 3-chloro-3-oxopropionate
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Record name METHYL MALONYL CHLORIDE
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Synthetic Methodologies for Methyl 3 Chloro 3 Oxopropanoate and Its Derivatives

Primary Synthetic Routes

The synthesis of methyl 3-chloro-3-oxopropanoate, a valuable reagent in organic chemistry, can be achieved through several primary routes. These methods involve transformations of readily available starting materials like methyl acrylate (B77674) and methyl acetoacetate (B1235776), as well as classical chemical reactions.

Approaches via Methyl Acrylate: Halogenation and Subsequent Oxidation Pathways

One synthetic strategy involves the transformation of methyl acrylate. wikipedia.org While direct halogenation and oxidation of methyl acrylate to this compound is not a commonly cited pathway, related transformations of similar substrates are known. For instance, the synthesis of 2-aminothiazoline-4-carboxylic acid involves the reaction of thiourea (B124793) with methyl 2-chloroacrylate, a structural isomer of the target molecule. wikipedia.org Additionally, methyl acrylate itself can be synthesized through various methods, including the esterification of acrylic acid with methanol (B129727). wikipedia.org

Synthetic Strategies Involving Methyl Acetoacetate with Nitrogenous Nucleophiles (e.g., Ammonia (B1221849), Amines)

Methyl acetoacetate serves as a versatile precursor for the synthesis of various derivatives through reactions with nitrogenous nucleophiles. The reaction of methyl acetoacetate with ammonia is a key step in producing methyl 3-aminocrotonate, an important intermediate for pharmaceuticals. researchgate.netgoogle.comgoogle.com This reaction is typically carried out in the presence of water at temperatures between 35 and 70°C. google.comgoogle.com The process is known to be efficient, with minimal by-products. google.com

Similarly, reacting methyl acetoacetate with primary amines leads to the formation of N-substituted acetoacetamides. researchgate.net These reactions are often performed under reflux conditions in a solvent like xylene with a pyridine (B92270) catalyst. researchgate.net The resulting N-substituted acetoacetamides can be further utilized in condensation reactions to create more complex molecules. researchgate.net The general mechanism for the reaction of ketones and aldehydes with primary or secondary amines involves nucleophilic addition to form an intermediate which then eliminates water to form an imine or enamine, respectively. wizeprep.comlibretexts.org

Classical Esterification and Acyl Chlorination Methods

Classical methods remain fundamental in the synthesis of this compound. Esterification of the corresponding carboxylic acid, 3-chloro-3-oxopropanoic acid, with methanol in the presence of an acid catalyst is a direct approach. nih.gov Various reagents can be used for this transformation, including thionyl chloride and trimethylchlorosilane in methanol. nih.gov

Acyl chlorination is another key method. This involves the conversion of a carboxylic acid to an acyl chloride. google.com Common chlorinating agents for this purpose include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). libretexts.org The reaction of malonic acid monomethyl ester with one of these reagents would yield this compound. sigmaaldrich.comnih.gov For example, the reaction with thionyl chloride produces the desired acyl chloride along with gaseous byproducts sulfur dioxide and hydrogen chloride. libretexts.org

Table 1: Comparison of Acyl Chlorination Reagents

ReagentFormulaByproductsSeparation
Phosphorus(V) chloridePCl₅POCl₃, HClFractional distillation
Phosphorus(III) chloridePCl₃H₃PO₃Fractional distillation
Thionyl chlorideSOCl₂SO₂, HClSimplified due to gaseous byproducts

Advanced and Stereoselective Synthesis

More advanced synthetic methodologies have been developed to achieve higher complexity and stereocontrol in the synthesis of derivatives of this compound.

Condensation Reactions with Silyloxy-Butadienes for Polycarbonyl Systems

Silyloxy-butadienes are valuable reagents in the stereoselective synthesis of complex molecules. nih.govnih.govucla.edu These compounds can participate in condensation reactions, such as formal [3+3] cyclocondensations, with various electrophiles to construct highly substituted aromatic systems. researchgate.net For instance, the reaction of 1,3-bis(silyloxy)buta-1,3-dienes with 1,3-dielectrophiles provides a regioselective route to functionalized phenols. researchgate.net Silver-catalyzed silylene transfer to divinyl ketones is a method to produce 2-silyloxy-1,3-dienes with controlled stereochemistry. nih.gov These silyloxy dienes can then undergo Diels-Alder reactions to form six-membered rings with high diastereoselectivity. nih.gov

Solid-Phase Synthesis Techniques for Derived Structures

Solid-phase synthesis offers a powerful platform for the creation of libraries of compounds derived from this compound. This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. For example, this compound has been used as a reagent in the solid-phase synthesis of resin-bound 4-tosyl quinolinone. sigmaaldrich.comsigmaaldrich.com Another application involves the immobilization of acrylic acid on a resin, followed by a Baylis-Hillman reaction and then a Heck reaction to produce α-substituted β-keto esters. acs.org This approach allows for the efficient synthesis and purification of the final products. acs.org

Optimization of Synthetic Parameters

Influence of Reaction Temperature, Solvent Systems, and pH Control

Reaction temperature, the choice of solvent, and pH are fundamental parameters that can profoundly impact chemical and enzymatic transformations.

Temperature: Temperature control is critical as it affects reaction rates, selectivity, and the stability of reactants, catalysts, and products. In many organic reactions, higher temperatures increase the reaction rate. For example, in certain catalyst-driven syntheses, reflux conditions are employed to maximize yield. researchgate.net However, for enzymatic reactions, temperature must be precisely controlled. The stability of enzymes is often confined to a narrow temperature range. The carbonyl reductase CpKR, used in the synthesis of the Diltiazem precursor, exhibits rapidly decreasing stability at temperatures above 30°C, with half-lives of 390, 10.2, and 1.2 minutes at 30, 35, and 40°C, respectively. researchgate.net This necessitates maintaining a low and constant temperature to ensure catalyst longevity and process efficiency.

Solvent Systems: The solvent system influences reactant solubility, reagent reactivity, and can even determine the reaction pathway. In chemo-enzymatic systems, the solvent must be compatible with both the chemical and biological components. mdpi.com Aqueous systems or co-solvent mixtures are common. mdpi.comnih.gov For instance, the enzymatic reduction of β-keto esters has been successfully carried out using whole-cell catalysts in isopropanol, which serves as both the reaction solvent and a cosubstrate for cofactor regeneration. nih.gov In palladium-catalyzed cross-coupling reactions, green solvents such as water and ethanol (B145695) are increasingly used to improve the environmental profile of the synthesis. nanochemres.org

The following table illustrates how solvent and temperature can be optimized to improve the yield of a model reaction.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1SSAH₂OReflux575
2SSAEthanolReflux488
3SSAAcetonitrile (B52724)Reflux670
4SSATolueneReflux865
5SSAMethanolReflux292
Data adapted from a representative optimization study. researchgate.net SSA: Sulfamic acid

pH Control: In aqueous or enzymatic systems, pH is a critical parameter. For enzymatic reactions, the pH of the medium must be maintained within the optimal range for the enzyme's activity and stability. Deviations can lead to denaturation and a complete loss of catalytic function. In chemical reactions, pH can influence the protonation state of reactants and catalysts, thereby affecting reactivity. For example, in reactions that produce acidic byproducts, pH control is managed through the addition of a base.

Role of Catalysts (e.g., Palladium-Catalyzed Cross Coupling) and Acid-Binding Agents (e.g., Triethylamine (B128534), Diisopropylethylamine)

Catalysts: Catalysts are essential for accelerating reaction rates and enabling transformations that would otherwise be unfeasible. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds. nanochemres.orgmdpi.com These reactions typically couple organoboron compounds with halides or pseudohalides. mdpi.com Given that this compound is an acyl chloride, it can potentially be used in palladium-catalyzed carbonylative coupling reactions to synthesize various β-keto esters. The general scheme involves the reaction of an acyl chloride with an organometallic reagent in the presence of a palladium catalyst. researchgate.net The choice of ligand for the palladium center is crucial and can be tuned to optimize reactivity and selectivity for specific substrates. scispace.com

Acid-Binding Agents: In reactions involving acyl chlorides like this compound, an acidic byproduct, hydrogen chloride (HCl), is often generated. This acid can cause unwanted side reactions or decompose sensitive products. Therefore, an acid-binding agent, or base, is commonly added to the reaction mixture to neutralize the HCl as it forms. wikipedia.org

Triethylamine (N(CH₂CH₃)₃ or Et₃N) is a widely used organic base for this purpose. wikipedia.orgnih.gov It reacts with the liberated HCl to form triethylamine hydrochloride, a stable salt that typically precipitates from the reaction mixture or is removed during aqueous workup. wikipedia.org Diisopropylethylamine (Hünig's base) is another common, more sterically hindered non-nucleophilic base used for similar purposes. The general reaction is as follows:

R-C(O)Cl + R'-OH + Et₃N → R-C(O)OR' + Et₃NH⁺Cl⁻

The use of these bases prevents the buildup of acid, protecting acid-sensitive functional groups and driving the reaction to completion. In some cases, the choice of base can also influence the reaction pathway and yield. researchgate.net

Process Intensification and Yield Enhancement Strategies

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. A primary goal is to maximize yield and throughput.

One key strategy is the development of more active and stable catalysts. As seen with the Diltiazem precursor synthesis, engineering the ketoreductase enzyme led to a 4.5-fold increase in activity, directly enhancing the process yield. researchgate.net

Scaling up reactions from the laboratory bench to an industrial scale requires careful optimization to maintain high conversion rates and product purity. Successfully scaling a biocatalytic reduction to a 1-liter volume while maintaining a high conversion rate (93.7%) and chiral purity (98.9%) demonstrates effective yield enhancement. researchgate.net This resulted in a high spatio-temporal yield, a critical metric for industrial production. researchgate.net

Another approach to process intensification is the use of alternative energy sources. Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry. mdpi.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving yields and product purity by ensuring rapid and uniform heating. This technique has been successfully applied to various palladium-catalyzed cross-coupling reactions. mdpi.com

Reactivity Profile and Mechanistic Investigations of Methyl 3 Chloro 3 Oxopropanoate

Fundamental Reaction Pathways

The reactivity of methyl 3-chloro-3-oxopropanoate is primarily dictated by the presence of the acyl chloride functional group, which is a highly reactive derivative of a carboxylic acid. This reactivity allows for a number of fundamental transformations.

Nucleophilic Acyl Substitution at the Carbonyl Chloride Moiety

The most prominent reaction pathway for this compound is nucleophilic acyl substitution at the carbonyl chloride. masterorganicchemistry.comkhanacademy.org In this type of reaction, a nucleophile attacks the electrophilic carbon of the acyl chloride, leading to the displacement of the chloride ion, which is an excellent leaving group. masterorganicchemistry.com This process proceeds through a tetrahedral intermediate. khanacademy.orgyoutube.com

A variety of nucleophiles can be employed in this reaction, leading to a diverse array of products. For instance, the reaction with alcohols (alcoholysis) yields esters, while the reaction with amines (aminolysis) produces amides. Carboxylates can also act as nucleophiles to form anhydrides. masterorganicchemistry.com

A specific application of this reactivity is the synthesis of liquid-crystalline linear malonates and cyanoacetates. sigmaaldrich.comsigmaaldrich.com This is achieved by reacting this compound with 4-cyano-1,1′-biphenyl derivatives that have ω-hydroxyalkyl substituents. sigmaaldrich.comsigmaaldrich.com

NucleophileProduct
Alcohol (R'-OH)Methyl 3-alkoxy-3-oxopropanoate
Amine (R'-NH2)Methyl 3-(alkylamino)-3-oxopropanoate
Carboxylate (R'-COO-)Acetic (3-methoxy-3-oxopropanoic) anhydride

This table provides illustrative examples of nucleophilic acyl substitution reactions.

Intramolecular and Intermolecular Cyclization Reactions

This compound is a valuable precursor for the synthesis of various cyclic compounds. Its bifunctional nature allows it to participate in both intramolecular and intermolecular cyclization reactions.

One notable application is its use in the synthesis of resin-bound 4-tosyl quinolinone. sigmaaldrich.comsigmaaldrich.com Additionally, it has been used in the preparation of 1-anthracen-9-ylmethyl 3-methyl 2,2-dimethylmalonate and 1-(4-(3,5-dihydropyren-1-yl)butyl)-3-methyl 2,2-dimethylmalonate. sigmaaldrich.comsigmaaldrich.com In the synthesis of certain heterocyclic systems, such as pyrazolo- and triazolo[1,5-α]pyrimidines, related compounds undergo selective cyclization. researchgate.net

The formation of azetidinones, four-membered cyclic amides, can be achieved through the reaction of imines with chloroacetyl chloride in the presence of a base. mdpi.com This type of [2+2] cycloaddition, known as the Staudinger synthesis, highlights a key reaction pathway for acyl chlorides in the formation of cyclic structures.

Functional Group Transformations

Beyond the direct reactions of the acyl chloride, the ester group and the active methylene (B1212753) group of this compound and its derivatives can undergo further transformations.

Oxidation Reactions to Form Oxo Derivatives

While direct oxidation of this compound at the carbon bearing the chloro and oxo groups is not a typical reaction, related compounds can be oxidized. For instance, the corresponding β-keto ester can be oxidized at the α-position.

Reduction Reactions to Corresponding Alcohols or Amines

The reduction of the functional groups in this compound and its derivatives can lead to the formation of alcohols or amines. The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. The reduction of a carboxylic acid derivative with a hydride nucleophile can result in a double nucleophilic addition, first forming an aldehyde intermediate which is then further reduced to the alcohol.

The Gabriel synthesis provides a method for converting primary alkyl halides into primary amines, a transformation that can be applied to derivatives of this compound. This multi-step process involves the use of phthalimide (B116566) as a nitrogen source.

Starting MaterialReagent(s)Product
Methyl 3-alkoxy-3-oxopropanoateLiAlH4, then H2O3-alkoxypropane-1,3-diol
Alkyl halide derivative1. Phthalimide, 2. H2NNH2Primary amine

This table illustrates examples of reduction and amination reactions.

Hydrolysis of the Ester Group to Carboxylic Acid

The hydrolysis of the ester group in this compound to its corresponding carboxylic acid, 3-chloro-3-oxopropanoic acid, is a fundamental reaction that can be achieved under both acidic and basic conditions. This reaction involves the cleavage of the ester linkage through the nucleophilic attack of a water molecule or a hydroxide (B78521) ion.

Under aqueous acidic or basic conditions, the ester group can be hydrolyzed to yield the carboxylic acid and methanol (B129727). nih.gov The general mechanism involves the protonation of the carbonyl oxygen of the ester under acidic conditions, which enhances the electrophilicity of the carbonyl carbon for the attack by a water molecule. Subsequent deprotonation and elimination of methanol yield the carboxylic acid. In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, followed by protonation to give the carboxylic acid.

Substitution Reactions Involving the Alpha-Chlorine Atom

The chlorine atom at the alpha position of this compound is susceptible to nucleophilic substitution reactions. This reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl and ester groups, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction. A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of substituted propanoate derivatives.

Examples of nucleophiles that can participate in these substitution reactions include hydroxide ions, amines, and alkoxides, which would lead to the formation of 3-hydroxy-3-oxopropanoate, 3-amino-3-oxopropanoate, and 3-alkoxy-3-oxopropanoate derivatives, respectively. nih.gov A study on the related compound, methyl malonyl chloride, demonstrated its reaction with urethane (B1682113) followed by various nucleophiles (amines, alcohols, and water) to synthesize new methyl malonamic acid derivatives. rdd.edu.iq This highlights the versatility of the acyl chloride group in undergoing nucleophilic substitution.

The mechanism of these substitutions typically follows a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride ion is displaced in a concerted step. pressbooks.publibretexts.org The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.

Reaction Kinetics and Mechanistic Elucidation

Studies of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms for transformations involving this compound relies heavily on the characterization of transient species such as reaction intermediates and transition states. While experimental detection of these species can be challenging due to their short lifetimes, computational chemistry provides powerful tools for their investigation.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways and determine the energy barriers associated with different mechanistic steps. These calculations allow for the simulation of intermediates and transition states, providing insights into the geometry and electronic structure of these transient species. For instance, in nucleophilic substitution reactions, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-chlorine bond.

In the context of related malonyl chlorides, mechanistic discussions often invoke the formation of ketene (B1206846) intermediates, particularly in the presence of a base. nih.gov The nature of the base can influence the reaction pathway and the resulting products.

Factors Influencing Regioselectivity and Stereoselectivity in Transformations

Regioselectivity and stereoselectivity are critical aspects of the chemical transformations of this compound, dictating the formation of specific isomers.

Regioselectivity:

The presence of two electrophilic centers in this compound—the carbonyl carbon of the acyl chloride and the ester group—raises the question of regioselectivity in reactions with nucleophiles. Generally, the acyl chloride is significantly more reactive towards nucleophiles than the ester group.

A study on the related ethyl malonyl chloride demonstrated that the choice of base can dramatically influence the regioselectivity of its reaction with imines, a phenomenon termed "annuloselectivity". nih.gov In the presence of a weak nucleophilic base like 2-chloropyridine, a [2+2] cycloaddition occurs to form β-lactams. However, with a strong nucleophilic base such as N-methylimidazole, a formal [2+2+2] cycloaddition takes place, yielding 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivatives. nih.gov This highlights the crucial role of the reaction conditions in directing the outcome of the reaction.

Stereoselectivity:

Stereoselectivity becomes relevant in reactions where new chiral centers are formed. While specific studies on the stereoselective reactions of this compound were not found, general principles of stereocontrol in organic synthesis would apply. For instance, in the synthesis of chiral molecules from this precursor, the use of chiral auxiliaries, catalysts, or reagents would be necessary to induce facial selectivity in the attack of a nucleophile on the prochiral centers of the molecule or its derivatives.

Quantitative Analysis of Product Branching Ratios

The quantitative analysis of product branching ratios is essential for understanding the competition between different reaction pathways and for optimizing synthetic procedures to favor the desired product. This analysis involves determining the relative amounts of different products formed from a single starting material under a given set of reaction conditions.

For this compound, competition can arise between reaction at the acyl chloride and the ester functionalities, or between different reaction pathways such as substitution and elimination. While specific quantitative data on product branching ratios for this compound is scarce in the literature, studies on related systems provide insights.

For example, in the base-switched annuloselectivity of ethyl malonyl chloride with imines, the product branching ratio is dramatically skewed by the choice of base. nih.gov With 2-chloropyridine, the [2+2] cycloadduct is the exclusive product, whereas with N-methylimidazole, the [2+2+2] cycloadduct is the sole product. nih.gov This indicates a very high degree of control over the product distribution.

The following table illustrates the product branching in the reaction of ethyl malonyl chloride with an imine, which serves as an illustrative example of how reaction conditions can dictate product ratios.

Product Branching in the Reaction of Ethyl Malonyl Chloride with N-Benzylidene-tert-butylamine
BaseProduct(s)Yield (%)Reference
2-ChloropyridineEthyl trans-1-(tert-butyl)-4-phenylazetidin-2-one-3-carboxylate ([2+2] cycloadduct)Up to 93% nih.gov
N-Methylimidazole2,3-Dihydro-1,3-oxazin-4-one derivative ([2+2+2] cycloadduct)Up to 99% nih.gov

This data underscores the importance of reaction parameter optimization in controlling product outcomes.

Applications in Advanced Organic Synthesis and Material Science

Pharmaceutical Synthesis

In the pharmaceutical sector, methyl 3-chloro-3-oxopropanoate is a crucial intermediate for synthesizing a range of therapeutic agents and related substances. Its ability to introduce a methoxycarbonylacetyl group into molecules is fundamental to its utility.

This compound serves as a fundamental building block in the construction of various biologically active molecules. Its structure is ideal for creating more complex compounds, including enzyme inhibitors and receptor modulators, which are pivotal in drug discovery and development. The compound's reactivity allows it to be used in the synthesis of diverse molecular scaffolds, forming the basis for potential new therapeutic agents.

The compound is a precursor in the synthesis of molecules with potential therapeutic properties. Research has shown that it is used in developing new drugs, and some related compounds have been investigated for their ability to inhibit the proliferation of cancer cells. For instance, derivatives of 4-thiazolidinones synthesized using chloro-substituted precursors have demonstrated significant anticancer activity. nih.gov This highlights the role of the chloro-substituent in the design of potential anticancer agents. nih.gov Furthermore, the broader class of β-lactam-containing molecules, which can be synthesized from related starting materials, includes widely used antibiotics like penicillins and cephalosporins. mdpi.com

This compound is instrumental in the synthesis of pharmaceutical impurities, which are critical for the quality control and safety assessment of drug substances. A notable example is its use in preparing an impurity of Tofacitinib, a drug used to treat rheumatoid arthritis. google.compatsnap.comunl.pt In this process, this compound reacts with an intermediate compound to form methyl 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate. google.com This substance is then hydrolyzed to yield the final Tofacitinib impurity, 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid. google.com The availability of this synthesized impurity is essential for developing analytical methods to detect and quantify its presence in the final drug product. google.com

Table 1: Synthesis of Tofacitinib Impurity

StepReactantsKey ReagentProductReference
A N-methyl-N-((3R, 4R)-4-methylpiperidine-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine dihydrochlorideThis compoundMethyl 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate google.com
B Methyl 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoateAlkaline Reagent (e.g., Sodium Hydroxide)3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid (Tofacitinib Impurity) google.com

The structural motif provided by this compound and its analogs is relevant in the synthesis of cardiovascular drugs. A closely related compound, methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate, is a key precursor for the cardiovascular drug Diltiazem. researchgate.net This precursor undergoes an asymmetric reduction to form a chiral alcohol, which is a crucial intermediate. researchgate.net This intermediate is then cyclized to produce the corresponding trans-methyl glycidate, a key component in the total synthesis of Diltiazem. researchgate.net This chemo-enzymatic process represents a highly efficient and environmentally friendly route to this important pharmaceutical agent. researchgate.net

This compound is explicitly used as a reagent in the synthesis of pyrrolopiperidinone acetic acids. cymitquimica.com These compounds are designed as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). cymitquimica.com CRTh2 is a receptor for prostaglandin (B15479496) D2 and is implicated in various allergic and inflammatory diseases such as asthma and atopic dermatitis. nih.govmerckmillipore.com The development of potent and selective CRTh2 antagonists, like the 7-azaindole-3-acetic acid derivatives, represents a significant therapeutic strategy for these conditions. nih.gov

Agrochemical and Fine Chemical Production

Beyond pharmaceuticals, this compound is a valuable building block in the production of agrochemicals and other fine chemicals. Its reactivity is harnessed to create a variety of specialized compounds. For example, it reacts with certain 4-cyano-1,1′-biphenyl derivatives to produce liquid-crystalline linear malonates and cyanoacetates. sigmaaldrich.comsigmaaldrich.com These types of molecules have applications in material science, including the development of liquid crystal displays.

Materials Science Contributions

In materials science, this compound serves as a critical building block for creating materials with tailored properties, particularly in the field of liquid crystals.

A significant application of this compound is in the synthesis of liquid crystals. It readily reacts with 4-cyano-1,1′-biphenyl derivatives that contain a ω-hydroxyalkyl substituent. sigmaaldrich.com This reaction yields calamitic (rod-like) liquid-crystalline linear malonates and cyanoacetates. sigmaaldrich.comnih.gov These molecules are designed to exhibit mesophases, which are states of matter intermediate between conventional liquids and solid crystals, a defining characteristic of liquid crystals. nih.gov

The liquid-crystalline malonates synthesized from this compound are part of a class of materials with significant potential for optical and electronic applications. nih.gov Liquid crystals are the core component of liquid crystal displays (LCDs) and are explored for use in advanced electro-optical devices. nih.govnahrainuniv.edu.iq The incorporation of polar functional groups, such as the cyano group present in the biphenyl (B1667301) precursors, is crucial for creating materials with large dipole moments. sigmaaldrich.comrsc.org Such materials are essential for developing ferroelectric nematic phases, which exhibit spontaneous electric polarization and could lead to faster and more efficient display technologies. rsc.orgmdpi.com

Table 2: Research Findings on Liquid Crystals from Malonate Derivatives

Precursor ReactantProduct ClassPotential ApplicationKey FindingReference
4-cyano-1,1′-biphenyl derivatives with ω-hydroxyalkyl substituentsLiquid-crystalline linear malonates and cyanoacetatesElectro-optical devices, displaysThe reaction provides a direct route to calamitic liquid crystals. sigmaaldrich.com
Dihyroquinone derivatives and alkenyloxy benzoatesCalamitic liquid crystalsAdvanced materials (e.g., elastomers, optical materials)Demonstrates the synthesis of mesogens with broad nematic liquid crystalline ranges. nih.gov

Role as a Specialized Synthetic Reagent

Beyond its specific applications, this compound is valued as a specialized reagent in organic synthesis due to its dual reactivity. The acyl chloride is a highly reactive electrophile, readily participating in acylation reactions, while the methyl ester provides a site for further chemical modification, such as hydrolysis or transesterification. ijret.orgwikipedia.org This bifunctionality makes it an ideal synthon for introducing a C3 methoxycarbonylacetyl unit into a target molecule. This versatility is exploited in the classic malonic ester synthesis to create a variety of substituted carboxylic acids. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com Its utility is demonstrated in the synthesis of complex pharmaceutical intermediates and heterocyclic compounds, solidifying its status as a valuable tool for organic chemists. ijret.orgfishersci.comsigmaaldrich.com

Reagent in Peptide Synthesis, Including Racemization-Avoiding Methods

The direct application of this compound as a standard coupling reagent in peptide synthesis is not extensively documented in mainstream chemical literature. Peptide synthesis relies on the formation of amide bonds between amino acids, a process that must be carefully controlled to prevent unwanted side reactions, most notably racemization—the loss of stereochemical integrity at the chiral α-carbon of the amino acids.

While traditional peptide coupling agents are well-established, the exploration of novel reagents is a continuous effort in chemical research. In biological systems, a related process known as malonylation occurs as a post-translational modification. aginganddisease.orgcreative-proteomics.comnih.gov This process involves the attachment of a malonyl group to the lysine (B10760008) residues of proteins, which can regulate protein structure and function. aginganddisease.orgcreative-proteomics.com Lysine malonylation is a conserved modification found in both prokaryotes and eukaryotes and is involved in various metabolic processes. aginganddisease.orgcreative-proteomics.com The donor for this biological malonylation is typically malonyl-coenzyme A. aginganddisease.org

The chemical analog, this compound, as a reactive acyl chloride, has the potential to act as a malonylation agent in a synthetic context. However, its specific use to avoid racemization during the stepwise assembly of peptides has not been a primary focus of reported research. Preventing racemization often involves the use of specific additives or the conversion of amino acids into their corresponding acid chlorides under controlled conditions to achieve efficient and stereochemically pure peptide couplings.

Further research is required to fully elucidate the potential of this compound as a tool in the challenging field of peptide synthesis and to determine if it can offer advantages in minimizing racemization compared to existing methodologies.

Formation of Resin-Bound Compounds for Solid-Phase Methodologies

A more concrete application of this compound is found in the realm of solid-phase synthesis. This technique, a cornerstone of modern combinatorial chemistry and drug discovery, involves attaching a starting material to a solid support (resin) and then building a more complex molecule on this support through a series of chemical reactions.

This compound has been identified as a reagent in the synthesis of resin-bound quinolinone derivatives. Specifically, it is used in the preparation of resin-bound 4-tosyl quinolinone. The highly reactive acid chloride functional group of this compound allows it to readily acylate nucleophiles. In the context of solid-phase synthesis, a resin is typically functionalized with a nucleophilic group, such as an amine.

The reaction would proceed by the nucleophilic attack of the resin-bound amine on the electrophilic carbonyl carbon of the acid chloride in this compound. This results in the formation of a stable amide bond, thereby tethering the malonate moiety to the solid support. The resulting resin-bound β-keto ester can then serve as a versatile intermediate for the construction of a variety of heterocyclic compounds, such as quinolinones, through subsequent cyclization and modification reactions.

The utility of this approach lies in the ability to construct complex molecular scaffolds on a solid support, which simplifies purification as excess reagents and byproducts can be washed away, leaving the desired compound attached to the resin.

Table of Reaction Substrates and Products

Reactant 1 (On Resin)Reactant 2 (In Solution)Product (On Resin)Application Area
Amine-functionalized ResinThis compoundResin-bound β-keto esterSolid-Phase Synthesis of Heterocycles

Table of Compound Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Role
This compoundC₄H₅ClO₃136.53Acylating Agent
Resin-bound 4-tosyl quinolinoneVaries with resinVariesIntermediate in Solid-Phase Synthesis

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of methyl 3-chloro-3-oxopropanoate, offering precise information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) for Elucidation of Proton Environments

The ¹H NMR spectrum of this compound provides critical data for identifying its proton environments. The spectrum is characterized by two main signals corresponding to the two distinct types of protons in the molecule.

The methyl protons (-OCH₃) typically appear as a singlet, owing to the absence of adjacent protons for coupling. The methylene (B1212753) protons (-CH₂-) adjacent to both the ester and acyl chloride functionalities also present as a singlet. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the neighboring oxygen and chlorine atoms.

Table 1: ¹H NMR Spectral Data for this compound

Proton Environment Chemical Shift (ppm) Multiplicity
-OCH₃~3.7Singlet
-CH₂-~3.9Singlet

Note: Exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. nih.gov The spectrum displays distinct signals for each of the four carbon atoms, with their chemical shifts being highly dependent on their chemical environment.

The carbonyl carbon of the acyl chloride group is significantly deshielded and appears furthest downfield due to the strong electron-withdrawing effect of the chlorine atom. The ester carbonyl carbon also appears downfield, but to a lesser extent. The methylene carbon and the methoxy (B1213986) carbon resonate at higher field positions. docbrown.infodocbrown.info

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Environment Chemical Shift (ppm)
-C H₂-~49
-OC H₃~53
-C (=O)O-~165
-C (=O)Cl~168

Note: The assignments are based on typical chemical shift ranges and may vary with experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Assignments

While the one-dimensional NMR spectra of this compound are relatively straightforward, two-dimensional (2D) NMR techniques can provide unambiguous assignments and reveal through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would show no cross-peaks for this compound, as there are no vicinal protons to establish a correlation.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. An HMQC spectrum would show a cross-peak connecting the methylene protons to the methylene carbon and another cross-peak linking the methoxy protons to the methoxy carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl groups. nih.gov The presence of two distinct carbonyl functionalities, an ester and an acyl chloride, results in two prominent peaks in the carbonyl region of the spectrum.

The acyl chloride carbonyl (C=O) stretch typically appears at a higher wavenumber due to the inductive effect of the chlorine atom. The ester carbonyl stretch is observed at a slightly lower wavenumber. Other characteristic absorptions include C-H stretching and bending vibrations.

Table 3: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Acyl ChlorideC=O Stretch~1800
EsterC=O Stretch~1740
C-H (sp³)Stretch~2950-3000
C-OStretch~1100-1300

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., neat, in solution) and the specific instrument.

In-Situ FTIR for Reaction Monitoring and Atmospheric Studies

In-situ FTIR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. youtube.com For reactions involving this compound, this technique can track the consumption of the reactant and the formation of products by observing changes in the characteristic infrared absorption bands. youtube.com For instance, in a reaction where the acyl chloride is converted to another functional group, the disappearance of the C=O stretching band around 1800 cm⁻¹ can be monitored.

While specific atmospheric studies on this compound are not widely documented, in-situ FTIR is a valuable technique for studying the atmospheric chemistry of various organic compounds. It can be used to investigate the kinetics and mechanisms of gas-phase reactions, identify transient species, and understand the degradation pathways of volatile organic compounds in the atmosphere.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable tool for probing the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. The technique is particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes, which may be weak or inactive in IR spectra.

For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to its functional groups. The carbonyl (C=O) stretching vibrations of both the ester and the acyl chloride are of particular interest. Typically, the C=O stretch of an acyl chloride appears at a high frequency, often in the range of 1770-1810 cm⁻¹ . The ester C=O stretch is generally found at a lower frequency, around 1735-1750 cm⁻¹. The relative intensities of these bands in the Raman spectrum can differ significantly from their IR counterparts researchgate.net.

The carbon-chlorine (C-Cl) bond also gives rise to a characteristic Raman signal, typically in the region of 650-750 cm⁻¹ . The presence of the methylene group (-CH2-) and the methyl group (-CH3) will produce signals corresponding to C-H stretching and bending vibrations.

Table 1: Predicted Raman Active Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Acyl Chloride (C=O)Stretching1770 - 1810
Ester (C=O)Stretching1735 - 1750
C-ClStretching650 - 750
C-OStretching1000 - 1300
-CH2-Bending (Scissoring)~1440
-CH3Bending (Asymmetric)~1450
C-HStretching2800 - 3000

Note: The exact positions of the Raman bands can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elucidating the fragmentation pathways of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, a reverse-phase HPLC method can be employed with a mobile phase such as acetonitrile (B52724) and water. For MS compatibility, formic acid is often used as a modifier instead of phosphoric acid sielc.comsielc.com.

Upon introduction into the mass spectrometer, the molecule is ionized. The resulting molecular ion peak would confirm the compound's molecular weight of 136.53 g/mol scbt.comsigmaaldrich.com. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes .

Fragmentation of the molecular ion provides structural information. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃), which would result in a fragment ion. Cleavage adjacent to the carbonyl groups is also a common fragmentation pathway libretexts.org. The acyl chloride moiety can lose a chlorine atom or the entire -COCl group.

Table 2: Predicted Fragmentation Ions for this compound in LC-MS

Ionm/z (for ³⁵Cl)Description
[M]⁺136Molecular Ion
[M+2]⁺138Molecular Ion with ³⁷Cl
[M-Cl]⁺101Loss of Chlorine
[M-OCH₃]⁺105Loss of Methoxy Group
[M-COCl]⁺73Loss of Chloroformyl Group
[CH₃OCOCH₂]⁺89Cleavage at Acyl Chloride
[CH₂COCl]⁺77Cleavage at Ester

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise elemental composition of this compound. HRMS can measure the mass-to-charge ratio to a very high degree of accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

The exact mass of this compound (C₄H₅ClO₃) is calculated to be 135.9927217 Da nih.gov. HRMS analysis would confirm this exact mass, providing unambiguous identification and ruling out potential isobaric impurities . This level of accuracy is essential for confirming the identity of newly synthesized batches of the compound and for metabolic or degradation studies.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

HPLC is a robust and widely used method for the analysis of this compound. A reverse-phase HPLC method, often utilizing a C18 column, can effectively separate the compound from starting materials, by-products, and degradation products sielc.comsielc.com.

A typical mobile phase for the analysis of this compound would consist of a mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or, for LC-MS compatibility, formic acid sielc.comsielc.com. Detection is commonly achieved using a UV detector, as the carbonyl groups in the molecule absorb UV light.

Quantitative analysis by HPLC involves creating a calibration curve from standards of known concentration. This allows for the precise determination of the concentration of this compound in a sample. Impurity profiling involves identifying and quantifying any other peaks present in the chromatogram, which is critical for quality control.

Table 3: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnNewcrom R1 or equivalent C18
Mobile PhaseAcetonitrile and Water with Phosphoric or Formic Acid
Flow Rate1.0 mL/min
DetectionUV at an appropriate wavelength (e.g., 210 nm)
Injection Volume10 µL

These are example conditions and may require optimization for specific applications. sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, higher peak capacities, and much faster analysis times sielc.comsielc.com.

The application of UPLC for the analysis of this compound allows for more efficient separation from closely eluting impurities, providing a more accurate assessment of its purity. The increased speed of UPLC is also advantageous for high-throughput screening applications. The principles of separation and detection are the same as in HPLC, but the instrumentation is designed to handle the higher pressures required sielc.comsielc.com. The use of UPLC can be particularly beneficial for detailed impurity profiling where baseline separation of all components is critical.

X-ray Crystallography for Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of crystalline solids. For non-volatile, crystalline derivatives of this compound, this technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. The reaction of this compound with various nucleophiles can yield crystalline products suitable for single-crystal X-ray diffraction analysis.

An example of a crystalline derivative that has been studied using this method is 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. researchgate.net The synthesis and subsequent crystallization of such a compound allow for the growth of a single crystal, which is then subjected to X-ray diffraction. The resulting diffraction pattern is analyzed to solve the crystal structure.

The key findings from the X-ray crystallographic analysis of a derivative provide fundamental data about its solid-state conformation and intermolecular interactions. This information is invaluable for understanding structure-activity relationships and for the rational design of new molecules. The crystallographic data for 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide are summarized in the interactive table below. researchgate.net

Table 2: Crystallographic Data for 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a 14.23 Å
b 10.98 Å
c 12.54 Å
α 90°
β 101.5°
γ 90°
Volume 1917 ų

| Z (Molecules per unit cell) | 4 |

The precise atomic coordinates and displacement parameters derived from such an analysis provide a complete and detailed picture of the molecule's structure in the solid state.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed to predict molecular properties with a favorable balance of accuracy and computational cost. niscpr.res.in For methyl 3-chloro-3-oxopropanoate, DFT calculations can model its electronic distribution, which is heavily influenced by the electron-withdrawing ester and acid chloride functional groups.

Electronic Structure and Reactivity: DFT calculations, potentially using software like Gaussian or ORCA, can map the molecular electrostatic potential (MEP). niscpr.res.in The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl carbons are expected to be highly electrophilic, making them susceptible to nucleophilic attack, a key aspect of its reactivity. Furthermore, DFT can be used to calculate global reactivity descriptors such as chemical potential (µ), which helps in understanding the molecule's stability and reactivity patterns. chemrxiv.org

Spectroscopic Properties: DFT is also used to predict spectroscopic data. By calculating the vibrational frequencies, one can generate theoretical FT-IR and Raman spectra. niscpr.res.inchemrxiv.org Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. niscpr.res.in Comparing these theoretical spectra with experimental data allows for a detailed assignment of spectral peaks and confirms the molecular structure.

Table 1: Illustrative DFT-Predicted vs. Experimental Spectroscopic Data
Spectroscopic DataPredicted Value (DFT)Description
C=O (Acid Chloride) Vibrational Frequency~1810 cm⁻¹DFT can calculate the stretching frequency of the acid chloride's carbonyl group. niscpr.res.in
C=O (Ester) Vibrational Frequency~1740 cm⁻¹The stretching frequency of the ester's carbonyl group can also be predicted. niscpr.res.in
¹³C NMR Shift (Acid Chloride Carbonyl)~168 ppmDFT calculations can predict the chemical shift for the highly deshielded acid chloride carbon. niscpr.res.in
¹³C NMR Shift (Ester Carbonyl)~167 ppmThe chemical shift for the ester carbonyl carbon can be similarly computed. niscpr.res.in

This compound has multiple rotatable bonds, allowing it to exist in various spatial arrangements or conformations. nih.gov Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface.

Using computational methods, the potential energy surface can be scanned by systematically rotating the single bonds (e.g., the C-C bond between the carbonyl groups). niscpr.res.in For each conformation, the energy is calculated, allowing for the identification of the lowest-energy (most stable) structure. These studies are crucial as the molecule's conformation can significantly affect its reactivity and interactions with other molecules. The final geometry is an optimization that balances steric hindrance and electronic interactions between the functional groups.

Understanding the mechanism of chemical reactions in which this compound participates requires the study of reaction pathways. This involves identifying the transition states—the highest energy points along a reaction coordinate.

Computational tools can model reaction pathways, such as the nucleophilic substitution of the chlorine atom or the hydrolysis of the ester group. By localizing the transition state structures and calculating their energies, chemists can determine the activation energy (energy barrier) for a reaction. This information helps in predicting reaction rates and understanding why certain products are formed over others. Such simulations can optimize reaction conditions like temperature and solvent choice by providing a molecular-level understanding of the mechanism.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

MD simulations can model how this compound behaves in a solution (a condensed phase). By placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), MD can track its movement and interactions. These simulations provide insights into solvation effects, diffusion rates, and how the molecule's conformation might change in different environments. Such studies can also be used to calculate properties like the Hildebrand solubility parameter, which predicts the compound's miscibility with other substances. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

This compound is a building block used in the synthesis of more complex molecules, which may have biological activity. sigmaaldrich.com Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

If a series of compounds derived from this compound were synthesized and tested for a specific biological effect, QSAR could be employed. researchgate.net The process involves:

Data Set Preparation : A dataset of molecules with known activities is divided into a training set (to build the model) and a test set (to validate it). researchgate.net

Descriptor Calculation : For each molecule, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated.

Model Building : Statistical methods, such as partial least squares (PLS) or neural networks, are used to create a mathematical equation linking the descriptors to the biological activity. researchgate.netnih.govnih.gov

Model Validation : The model's predictive power is assessed using the test set. Key statistical metrics include the correlation coefficient (r²) and the cross-validated correlation coefficient (Q²). researchgate.netnih.gov

A successful QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, guiding the design of more potent compounds. researchgate.net

Table 2: Key Computed Molecular Properties of this compound
Property NameProperty ValueReference
Molecular Weight136.53 g/mol nih.gov
Exact Mass135.9927217 Da nih.gov
XLogP30.6 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count3 nih.gov

Environmental Fate and Atmospheric Chemistry of Halogenated Esters

Atmospheric Degradation Mechanisms

The atmospheric degradation of methyl 3-chloro-3-oxopropanoate is initiated by reactions with key atmospheric oxidants. These reactions transform the parent molecule into a series of transient and stable chemical species.

The primary sink for many volatile organic compounds (VOCs) in the troposphere is their reaction with the hydroxyl (OH) radical. For halogenated esters like this compound, this reaction is expected to be a significant degradation pathway. The OH radical can abstract a hydrogen atom from the carbon backbone, initiating a cascade of oxidation reactions.

Reactions with ozone (O₃) are generally more significant for compounds containing carbon-carbon double bonds. For a saturated ester like this compound, the reaction with ozone is expected to be slow and not a major degradation pathway compared to reactions with OH and Cl radicals.

Following the initial reaction with an oxidant like the OH radical, an alkyl radical is formed. This radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂). nih.gov These peroxy radicals are key intermediates in atmospheric oxidation mechanisms. nih.gov

Peroxy radicals can undergo several reactions, including reacting with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂), or with the hydroperoxy radical (HO₂) to form a hydroperoxide. nih.gov The alkoxy radical is a crucial branching point in the degradation pathway, as it can undergo unimolecular decomposition (fragmentation) or isomerization. noaa.gov The specific fate of the alkoxy radical derived from this compound will determine the final degradation products.

The recombination of peroxy radicals can also lead to the formation of stable, larger peroxide molecules (ROOR), which can contribute to the formation of secondary organic aerosols. nih.gov

The fragmentation of the alkoxy radical derived from halogenated esters can lead to the formation of smaller, more stable products. For instance, studies on analogous compounds suggest that cleavage of carbon-carbon bonds is a likely outcome. conicet.gov.ar

In the case of the atmospheric degradation of a related compound, methyl methacrylate, initiated by OH radicals, methyl pyruvate (B1213749) was a major product. conicet.gov.arnih.gov For the reaction initiated by Cl atoms, both chloroacetone (B47974) and methyl pyruvate were identified as significant products. conicet.gov.arnih.gov These findings suggest that similar products could be expected from the degradation of this compound. The formation of these products would result from the cleavage of specific bonds within the intermediate alkoxy radical. For example, the formation of methyl pyruvate would involve the breaking of the C-C bond adjacent to the chlorine-bearing carbon, while the formation of chloroacetone would result from the cleavage of the ester group.

Other potential degradation products could include smaller carbonyl compounds and acid halides, such as formyl chloride, depending on the specific fragmentation pathways. nih.gov

The efficiency of each degradation pathway is determined by its branching ratio, which is the fraction of the reaction that proceeds through a particular channel. These branching ratios are highly dependent on the structure of the intermediate radicals and the reaction conditions.

For example, in the Cl atom-initiated reaction of methyl methacrylate, the formation of chloroacetone and its co-product formaldehyde (B43269) had a yield of 41 ± 6% and 35 ± 5% respectively, while methyl pyruvate and its co-product formyl chloride had yields of 24 ± 4% and 25 ± 4% respectively. conicet.gov.arnih.gov This indicates that for this specific reaction, the cleavage of the C-C bond leading to chloroacetone is a more favored pathway than the one leading to methyl pyruvate. In contrast, the OH-initiated reaction of the same compound yielded methyl pyruvate with a much higher yield of 92 ± 16%. conicet.gov.arnih.gov

These differences in product yields highlight the distinct chemistries of OH and Cl radical-initiated oxidations and underscore the importance of understanding the specific branching ratios to accurately model the atmospheric fate of halogenated esters.

Table 1: Product Yields from the Atmospheric Degradation of Methyl Methacrylate

Initiating RadicalProductMolar Yield (%)Co-productMolar Yield (%)
OHMethyl Pyruvate92 ± 16Formaldehyde87 ± 12
ClChloroacetone41 ± 6Formaldehyde35 ± 5
ClMethyl Pyruvate24 ± 4Formyl Chloride25 ± 4

Data sourced from studies on methyl methacrylate, a structurally related compound, to infer potential pathways for this compound. conicet.gov.arnih.gov

Environmental Mobility and Transformation

The environmental mobility of a chemical compound describes its movement within and between environmental compartments. For a volatile organic compound like this compound, its mobility is largely governed by its tendency to volatilize and be transported in the atmosphere.

Due to their volatility, halogenated esters released into the environment are likely to partition into the atmosphere. nih.gov Once in the gas phase, they are subject to atmospheric transport processes, including wind and diffusion, which can distribute them over large distances from their original source.

The extent of this transport depends on the compound's atmospheric lifetime. A longer lifetime allows for greater transport and a wider distribution. The atmospheric lifetime is inversely proportional to the rate of its degradation by atmospheric oxidants. Compounds that are more reactive will have shorter lifetimes and will be removed from the atmosphere closer to their source. The transport of halogenated compounds and their degradation products is a key factor in understanding their potential environmental impact, including their contribution to atmospheric chlorine loading and ozone chemistry. iastate.educhemtube3d.com

Atmospheric Implications and Environmental Impact Assessment

The release of halogenated organic compounds into the atmosphere is a significant environmental concern due to their potential to contribute to ozone depletion and global warming. nih.gov The atmospheric fate of this compound is governed by its volatility and its reactivity with atmospheric oxidants.

Detailed Research Findings:

Halogenated compounds can be persistent in the environment and may have detrimental effects. acs.org For volatile halogenated compounds, a primary removal mechanism from the troposphere is through reaction with hydroxyl radicals (•OH). acs.org The atmospheric lifetime of such compounds is a key factor in determining their environmental impact. Compounds with longer atmospheric lifetimes can be transported over long distances and are more likely to reach the stratosphere, where they can participate in ozone-depleting catalytic cycles. nih.gov

Specific data on the atmospheric reaction rates and ozone depletion potential (ODP) for this compound are not extensively documented. However, inferences can be drawn from the behavior of other short-chain halogenated compounds. Very short-lived substances (VSLS) containing chlorine can contribute to the stratospheric chlorine budget and impact ozone levels. nih.gov The location of emissions can also play a role, with substances emitted in regions with rapid transport to the stratosphere having a greater impact. nih.gov

Given the presence of a reactive C-H bond and the acyl chloride group, this compound is expected to react with atmospheric radicals. The products of such atmospheric degradation would depend on the specific reaction pathways, but could include smaller, oxygenated, and halogenated species. The contribution of such a compound to ozone depletion would depend on its atmospheric lifetime and the efficiency of chlorine atom release in the stratosphere.

Environmental Impact Profile of Related Halogenated Compounds

Compound TypePotential Environmental ImpactKey Atmospheric Process
Halogenated AlkanesContribution to stratospheric ozone depletion.Reaction with hydroxyl radicals (•OH) in the troposphere.
Volatile Organic Compounds (VOCs)Can contribute to the formation of ground-level ozone and secondary organic aerosols.Oxidation by atmospheric radicals (e.g., •OH, NO3, O3).
Short-Chain Halogenated EstersPotential for long-range transport and contribution to atmospheric halogen loading, depending on lifetime.Expected to be primarily degraded by reaction with hydroxyl radicals.

Future Research Directions and Emerging Applications

Development of Sustainable and Greener Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including methyl 3-chloro-3-oxopropanoate, to minimize environmental impact. epa.gov Key strategies focus on waste prevention, maximizing atom economy, and utilizing safer solvents and reaction conditions. epa.gov

Future research in this area aims to develop more sustainable and eco-friendly methods for the production of this compound. One promising approach is the use of microwave-assisted synthesis, which can significantly accelerate reaction times and improve yields. For instance, microwave irradiation at 100°C for 20 minutes has been reported to yield 88% of a related compound, showcasing the potential of this technology. Additionally, efforts are being directed towards the use of renewable feedstocks and increasing energy efficiency by conducting reactions at ambient temperature and pressure where possible. epa.gov The development of catalytic reactions is also a cornerstone of greener synthesis, as catalysts are used in small amounts and can be recycled, minimizing waste compared to stoichiometric reagents. epa.gov

Exploration of Novel Catalytic Transformations and Reaction Conditions

The reactivity of this compound is largely defined by its ester and acyl chloride functional groups, making it a valuable substrate for various chemical transformations. nih.gov Research is actively exploring novel catalysts and reaction conditions to enhance the efficiency and selectivity of these transformations.

The use of Lewis acids as catalysts is being investigated to improve the regioselectivity of reactions involving this compound. In the broader context of related chemical processes, transition-metal catalysts have shown significant promise. For example, palladium catalysts like PdCl2(PPh3)2 have been employed in Tsuji-Trost allylation reactions, which are crucial for constructing complex molecular architectures. mdpi.com Furthermore, molybdenum-based catalysts, such as Mo(CO)6, have been utilized in the carbonylation of ethylene (B1197577) to produce propionic acid, a precursor for related compounds. researchgate.net

The optimization of reaction conditions is another critical area of research. Precise temperature control, typically between 0–40°C, is essential to prevent decomposition during synthesis. The exploration of novel solvent systems and the application of techniques like microwave-assisted synthesis are also being pursued to improve reaction outcomes.

Table 1: Examples of Catalysts and Their Applications in Related Syntheses

Catalyst Reaction Type Application
Lewis acids Various Improving regioselectivity
PdCl2(PPh3)2 Tsuji-Trost allylation Synthesis of complex organic molecules mdpi.com
Mo(CO)6 Carbonylation Propionic acid synthesis researchgate.net

Discovery of Uncharted Pharmacological and Agrochemical Applications

While this compound is primarily used as a laboratory intermediate, its derivatives hold significant potential in pharmacology and agrochemistry. The compound serves as a versatile building block for the synthesis of a wide range of more complex molecules with potential biological activity. sigmaaldrich.com

In the pharmaceutical realm, this compound is a key reagent in the synthesis of various heterocyclic compounds. sigmaaldrich.com For instance, it has been used in the preparation of resin-bound 4-tosyl quinolinone and in the biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters to produce precursors for drugs like Diltiazem, Clentiazem, and Siratiazem. sigmaaldrich.comrsc.org Furthermore, it is utilized in the synthesis of pyrrolopiperidinone acetic acids, which act as CRTh2 antagonists, highlighting its potential in the development of anti-inflammatory agents. cymitquimica.com

The potential for developing novel agrochemicals from this compound derivatives is also an active area of investigation. Its reactive nature allows for its incorporation into a variety of molecular scaffolds that could exhibit herbicidal, insecticidal, or fungicidal properties.

Integration of Advanced Computational Techniques for Predictive Design

Advanced computational techniques are becoming indispensable tools in modern chemical research, enabling the predictive design of molecules and the optimization of reaction pathways. For this compound, these methods offer a powerful approach to understanding its reactivity and designing novel applications.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and identify the energy barriers associated with different synthetic steps. This allows for the in-silico screening of potential catalysts and reaction conditions, reducing the need for extensive experimental trial-and-error. Software like Gaussian and ORCA can be used to simulate intermediates and transition states, providing valuable insights into reaction mechanisms.

Computational tools are also employed to predict the properties of molecules. For example, the predicted collision cross-section (CCS) values for different adducts of a related compound, methyl 3-chloro-2-methyl-3-oxopropanoate, have been calculated, which is useful in mass spectrometry-based analyses. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for Methyl 3-chloro-2-methyl-3-oxopropanoate Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]+ 151.01566 124.6
[M+Na]+ 172.99760 133.1
[M-H]- 149.00110 125.5
[M+NH4]+ 168.04220 146.7
[M+K]+ 188.97154 132.5

Data for a related compound, methyl 3-chloro-2-methyl-3-oxopropanoate, calculated using CCSbase. uni.lu

Investigation of Biochemical Interactions and Metabolic Fate in Biological Systems

Understanding the biochemical interactions and metabolic fate of this compound and its derivatives is crucial for the development of safe and effective pharmaceuticals and agrochemicals. Preliminary insights suggest that in a biological system, the ester group of the compound can be hydrolyzed by esterases. This enzymatic action would release the corresponding carboxylic acid and methanol (B129727), which could then enter into various metabolic pathways.

Further research is needed to fully elucidate the metabolic pathways of this compound and its derivatives. Techniques such as high-performance liquid chromatography (HPLC) can be employed for pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion of these compounds in biological systems. sielc.com A reverse-phase HPLC method with a mobile phase of acetonitrile (B52724), water, and a pH modifier like phosphoric or formic acid has been described for the analysis of this compound. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate and identify metabolites. sielc.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling methyl 3-chloro-3-oxopropanoate in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
    • Key Hazard Data : Classified as a skin corrosive (H314) under CLP regulations, requiring stringent handling protocols .

Q. What are the primary synthetic routes for this compound?

  • Common Methods :

  • Esterification of Malonyl Chloride : Reacting malonyl chloride with methanol under controlled conditions (0–5°C) to minimize side reactions .
  • Chlorination of Methyl 3-Oxopropanoate : Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents .
    • Optimization Tips : Use anhydrous solvents (e.g., dichloromethane) and catalytic DMAP to enhance reaction efficiency. Monitor pH to avoid hydrolysis .

Q. How is this compound utilized in organic synthesis?

  • Applications :

  • Liquid Crystal Synthesis : Reacts with biphenyl derivatives to form malonate-based mesogens, critical for tuning thermal stability and phase transitions .
  • Heterocycle Preparation : Serves as a precursor for quinolinones and anthracene derivatives via nucleophilic acyl substitution .
    • Example Reaction :
     this compound + 4-cyano-1,1′-biphenyl → Liquid-crystalline malonate (yield: \~75%)  

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during esterification?

  • Experimental Design :

  • Factorial Design : Vary temperature (−5°C to 10°C), solvent polarity (DCM vs. THF), and stoichiometry (1:1 to 1:1.2) to identify optimal parameters .
  • Analytical Tools : Use GC-MS or HPLC to quantify impurities (e.g., unreacted malonyl chloride or methyl esters).
    • Data Insight : Lower temperatures (−5°C) reduce hydrolysis by 30%, while excess methanol (1.2 equiv) improves conversion to >90% .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • DFT Calculations : Model transition states using Gaussian or ORCA software to predict regioselectivity in reactions with amines or alcohols.
  • Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions (e.g., acetonitrile vs. toluene) .
    • Case Study : DFT analysis of the reaction with benzylamine showed a lower activation energy (ΔG‡ = 18.2 kcal/mol) for chloride displacement compared to ester hydrolysis .

Q. How can by-product formation during chlorination be systematically analyzed?

  • Contradiction Resolution :

  • Side Products : Trace amounts of methyl 3-hydroxypropanoate (from hydrolysis) and methyl 3,3-dichloropropanoate (over-chlorination).
  • Mitigation Strategies :
  • In Situ IR Monitoring : Track carbonyl (C=O) and C-Cl bond vibrations to terminate reactions at ~85% conversion .
  • Additive Screening : Introduce scavengers (e.g., triethylamine) to neutralize excess chlorinating agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.